![molecular formula C12H11Cl2LiS2 B14306743 Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide CAS No. 111662-28-3](/img/structure/B14306743.png)
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is a chemical compound known for its unique structure and properties It features a lithium ion coordinated to a 1,3-dithiane ring substituted with a 3,5-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide typically involves the reaction of 3,5-dichlorobenzaldehyde with 1,3-propanedithiol to form the corresponding dithiane. This intermediate is then subjected to lithiation using n-butyllithium to introduce the lithium ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and lithium reagents.
化学反应分析
Types of Reactions
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring or the phenyl group.
Substitution: The lithium ion can be replaced with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the dithiane ring.
科学研究应用
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
作用机制
The mechanism of action of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide involves its ability to act as a nucleophile due to the presence of the lithium ion. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
相似化合物的比较
Similar Compounds
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiane: Similar structure but without the lithium ion.
3,5-Dichlorophenyl-1,3-dithiane: Lacks the ethenyl group.
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiolane: Similar but with a different ring structure.
Uniqueness
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is unique due to the presence of the lithium ion, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
111662-28-3 |
|---|---|
分子式 |
C12H11Cl2LiS2 |
分子量 |
297.2 g/mol |
InChI |
InChI=1S/C12H11Cl2S2.Li/c13-10-6-9(7-11(14)8-10)2-3-12-15-4-1-5-16-12;/h2-3,6-8H,1,4-5H2;/q-1;+1 |
InChI 键 |
IAJNVHPUPNMVIL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CS[C-](SC1)C=CC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
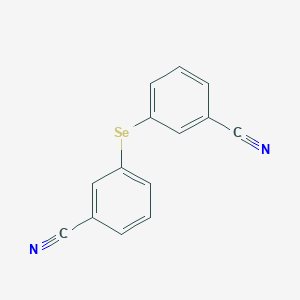

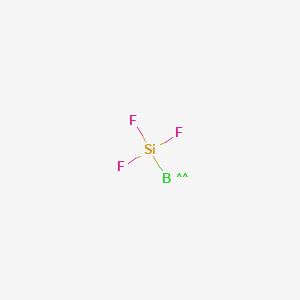
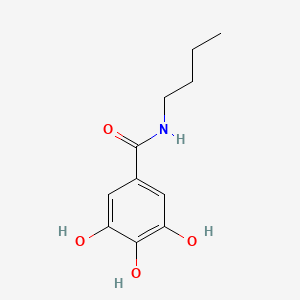
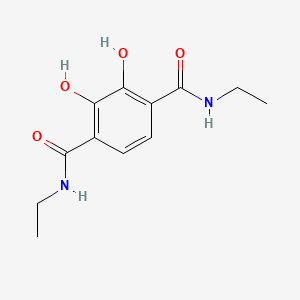



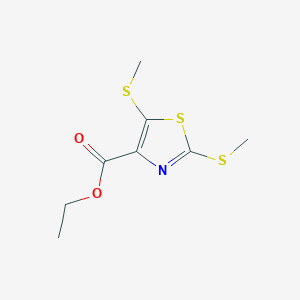
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
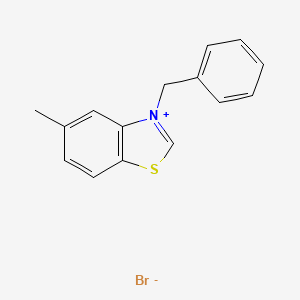
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
